Ethyl 2-(aminomethyl)-2-ethylbutanoate
Overview
Description
Ethyl 2-(aminomethyl)-2-ethylbutanoate is a chemical compound with the empirical formula C7H15NO2 . It is also known as 2-(氨基甲基)丁酸乙酯 .
Molecular Structure Analysis
The molecular weight of Ethyl 2-(aminomethyl)-2-ethylbutanoate is 145.1995 . The structure of the compound can be represented by the SMILES string O=C(OCC)C(CN)CC
.
Physical And Chemical Properties Analysis
Ethyl 2-(aminomethyl)-2-ethylbutanoate is a solid compound . It has a boiling point of 95-96℃ at 31 Torr .
Scientific Research Applications
Aroma Compound Synthesis in Fruits
Ethyl 2-methylbutanoate, closely related to Ethyl 2-(aminomethyl)-2-ethylbutanoate, is a key contributor to fruit aroma, particularly in apples. Research has explored the biosynthetic origins and conversions of various esters, including 2-methylbutanoate esters, in different apple cultivars. This understanding is crucial for fruit flavor enhancement and agricultural practices (Rowan et al., 1996).
Pharmaceutical Synthesis
In pharmaceutical research, compounds similar to Ethyl 2-(aminomethyl)-2-ethylbutanoate have been synthesized for potential psychotropic activity, demonstrating its relevance in the development of new drugs (Grigoryan et al., 2011).
Catalyst in Chemical Reactions
The compound's variants have been used in catalytic hydrogenation processes, showcasing its utility in selective chemical synthesis (Jingyang Zhu et al., 2005).
Enzymatic and Chemical Synthesis
Ethyl 2-(aminomethyl)-2-ethylbutanoate-related compounds have been involved in enzymatic and chemical reactions to create specific chiral centers, highlighting their significance in precise molecular construction (Akeboshi et al., 1998).
Wine Flavor and Aroma
In the wine industry, similar esters have been studied for their impact on wine aroma and flavor, underlining their importance in food and beverage science (Lytra et al., 2014).
Biocatalyst Research
Ethyl 2-(aminomethyl)-2-ethylbutanoate-related compounds have also been the focus of biocatalyst research, particularly in synthesizing intermediates for ACE inhibitors, which are vital in cardiovascular therapies (Zhao Jin-mei, 2008).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(aminomethyl)-2-ethylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-4-9(5-2,7-10)8(11)12-6-3/h4-7,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLOVNYPVLBMAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CN)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564980 | |
Record name | Ethyl 2-(aminomethyl)-2-ethylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(aminomethyl)-2-ethylbutanoate | |
CAS RN |
90726-82-2 | |
Record name | Ethyl 2-(aminomethyl)-2-ethylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.